

# JNJ-26070109 and Gastrin-Mediated Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Gastrin, a peptide hormone primarily responsible for stimulating gastric acid secretion, also functions as a significant growth factor for various gastrointestinal cells, including enterochromaffin-like (ECL) cells. The biological effects of gastrin are predominantly mediated through the cholecystokinin-2 (CCK2) receptor. Dysregulation of gastrin signaling has been implicated in the pathophysiology of several gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and certain types of cancer.

**JNJ-26070109** is a potent and selective, orally bioavailable, competitive antagonist of the CCK2 receptor.[1] Its development represents a targeted approach to modulate gastrin-mediated pathways for therapeutic benefit. This technical guide provides an in-depth overview of **JNJ-26070109**, focusing on its mechanism of action, its interplay with gastrin signaling, and the experimental evidence supporting its pharmacological profile.

### **Core Mechanism of Action**

**JNJ-26070109** exerts its pharmacological effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. The binding affinity of **JNJ-26070109** to the CCK2 receptor has been determined in various species.



| Species                                                          | Receptor | pKi     |  |  |  |
|------------------------------------------------------------------|----------|---------|--|--|--|
| Human                                                            | CCK2     | 8.49[1] |  |  |  |
| Rat                                                              | CCK2     | 7.99[1] |  |  |  |
| Dog                                                              | CCK2     | 7.70[1] |  |  |  |
| Table 1: Binding Affinity of JNJ- 26070109 for the CCK2 Receptor |          |         |  |  |  |

By blocking the interaction of gastrin with its receptor, **JNJ-26070109** effectively attenuates the two primary physiological responses to gastrin: the stimulation of gastric acid secretion and the trophic effects on gastrointestinal mucosal cells.

## **Gastrin-Mediated Signaling Pathways**

Gastrin binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinases, such as the mitogenactivated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.





Click to download full resolution via product page



## Preclinical Data: Effects on Gastric Acid Secretion in Rats

The efficacy of **JNJ-26070109** in modulating gastric acid secretion has been extensively studied in preclinical rat models, often utilizing a chronic gastric fistula model to allow for direct and repeated measurement of gastric acid output.

#### **Acute Effects**

A single intravenous dose of **JNJ-26070109** demonstrated a rapid onset of action, significantly suppressing basal acid secretion.

| ion |
|-----|
|     |
| į   |

Table 2: Acute Effect of JNJ-26070109 on Basal Gastric Acid Secretion in Rats.

## **Chronic Effects and Prevention of Omeprazole-Induced Acid Rebound**

Chronic administration of **JNJ-26070109**, both alone and in combination with the proton pump inhibitor (PPI) omeprazole, has been evaluated to determine its sustained efficacy and its potential to mitigate the acid rebound phenomenon associated with PPI withdrawal.



| Treatment<br>Group                                   | Duration | Basal Acid<br>Secretion<br>Inhibition | Pentagastrin-<br>Stimulated Acid<br>Secretion<br>Inhibition | Histamine-<br>Stimulated Acid<br>Secretion<br>Inhibition |
|------------------------------------------------------|----------|---------------------------------------|-------------------------------------------------------------|----------------------------------------------------------|
| JNJ-26070109<br>(30 μmol·kg <sup>-1</sup><br>b.i.d.) | 21 days  | ~66%                                  | ~70%                                                        | ~25% (chronic treatment only)                            |
| Omeprazole (400<br>μmol·kg <sup>-1</sup> )           | 21 days  | >90%                                  | >90%                                                        | Not specified                                            |
| JNJ-26070109 +<br>Omeprazole                         | 21 days  | >90%                                  | >90%                                                        | Not specified                                            |
| Table 3: Chronic                                     |          |                                       |                                                             |                                                          |

Effects of JNJ-

26070109 on

Gastric Acid

Secretion in

Rats.

Notably, following cessation of treatment, animals treated with omeprazole alone exhibited a significant rebound in acid hypersecretion. In contrast, no such rebound was observed in animals treated with JNJ-26070109 alone or in combination with omeprazole.

## **Preclinical Data: Effects on Gastrin-Mediated Trophic Activity**

Hypergastrinemia, often a consequence of long-term acid suppression with PPIs, is known to have trophic effects on the gastric mucosa, leading to ECL cell hyperplasia. JNJ-26070109 has been shown to antagonize these proliferative effects of gastrin.

## **Serum Gastrin Levels**

Chronic treatment with both omeprazole and JNJ-26070109 resulted in an increase in serum gastrin levels, a physiological response to reduced gastric acidity. However, the downstream



consequences of elevated gastrin were blocked by JNJ-26070109's antagonism of the CCK2 receptor.

| Treatment Group                                   | Duration | Serum Gastrin Level<br>(pM) | Fold Increase vs.<br>Control |
|---------------------------------------------------|----------|-----------------------------|------------------------------|
| Control                                           | 21 days  | 61 ± 11                     | -                            |
| Omeprazole (400<br>μmol·kg <sup>-1</sup> )        | 21 days  | 428 ± 14                    | ~7-fold                      |
| JNJ-26070109 (10<br>μmol·kg <sup>-1</sup> b.i.d.) | 21 days  | 179 ± 26                    | ~3-fold                      |
| JNJ-26070109 +<br>Omeprazole                      | 21 days  | 363 ± 19                    | ~6-fold                      |
| Table 4: Effect of                                |          |                             |                              |

Chronic Treatment on

Serum Gastrin Levels

in Rats.

## **Effects on ECL Cell Proliferation**

While specific quantitative data on the direct inhibition of ECL cell proliferation by JNJ-26070109 is not extensively detailed in the available literature, the prevention of omeprazoleinduced acid rebound and the known mechanism of gastrin-induced ECL cell hyperplasia strongly suggest an anti-proliferative effect. Co-administration of JNJ-26070109 with omeprazole was observed to suppress the ECL cell proliferation that is typically seen with omeprazole treatment alone.

## **Experimental Protocols**

The preclinical evaluation of JNJ-26070109 has relied on established and rigorous experimental methodologies.

## **Chronic Gastric Fistula Rat Model**



## Foundational & Exploratory

Check Availability & Pricing

To enable the precise and repeated measurement of gastric acid secretion, a chronic gastric fistula is surgically implanted into the stomach of rats. This model allows for the collection of gastric juice under various conditions (basal, and following stimulation with secretagogues like pentagastrin and histamine) without causing distress to the animal.





Click to download full resolution via product page



#### **Measurement of Gastric Acid Secretion**

Gastric juice samples are collected from the fistula at regular intervals. The volume of the collected juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a neutral pH. The total acid output is then calculated and expressed as  $\mu$ mol H<sup>+</sup> per unit of time.

#### **Assessment of ECL Cell Proliferation**

The trophic effects of gastrin and the anti-proliferative effects of **JNJ-26070109** are assessed by examining the gastric mucosa at the end of the treatment period. Methodologies include:

- Histology: Stomach tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin)
   to visualize the mucosal architecture and identify any cellular changes.
- Immunohistochemistry: Specific antibodies are used to identify and quantify ECL cells (e.g., using antibodies against histidine decarboxylase or chromogranin A). Proliferating cells can be identified using markers such as Ki-67 or by incorporating labeled nucleotides (e.g., BrdU) followed by detection with specific antibodies.
- Biochemical Markers: Tissue levels of histamine and the activity of histidine decarboxylase, the enzyme responsible for histamine synthesis in ECL cells, can be measured as indirect markers of ECL cell mass and activity.

## Conclusion

**JNJ-26070109** is a selective CCK2 receptor antagonist that effectively inhibits gastrin-mediated gastric acid secretion and demonstrates the potential to counteract the trophic effects of hypergastrinemia. Preclinical studies in rats have shown its efficacy in both acute and chronic settings, and notably, its ability to prevent the acid rebound phenomenon associated with PPI withdrawal. These findings underscore the therapeutic potential of **JNJ-26070109** in the management of acid-related gastrointestinal disorders, offering a distinct mechanism of action compared to existing therapies. Further research, particularly quantitative assessment of its anti-proliferative effects in various models, will continue to elucidate the full therapeutic utility of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26070109 and Gastrin-Mediated Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-and-gastrin-mediated-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com